molecular formula C4H9FN2 B15220764 (3-Fluoroazetidin-3-yl)methanamine

(3-Fluoroazetidin-3-yl)methanamine

Cat. No.: B15220764
M. Wt: 104.13 g/mol
InChI Key: VVTQBFXXUVPCHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Fluoroazetidin-3-yl)methanamine: is a chemical compound with the molecular formula C4H9FN2 and a molecular weight of 104.13 g/mol . It is characterized by the presence of a fluoro-substituted azetidine ring attached to a methanamine group. This compound is primarily used for research purposes and is not intended for human use .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of appropriate precursors under controlled conditions to form the azetidine ring, followed by fluorination and subsequent amination .

Industrial Production Methods: Industrial production of (3-Fluoroazetidin-3-yl)methanamine may involve bulk custom synthesis, where the compound is produced in large quantities under stringent quality control measures. This ensures the purity and consistency required for research applications .

Chemical Reactions Analysis

Types of Reactions: (3-Fluoroazetidin-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted azetidine derivatives .

Scientific Research Applications

(3-Fluoroazetidin-3-yl)methanamine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.

    Medicine: Research involving this compound may contribute to the development of new pharmaceuticals and therapeutic agents.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Fluoroazetidin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the fluoro and methanamine groups on the azetidine ring. This combination imparts specific chemical properties and reactivity, making it valuable for research applications .

Properties

IUPAC Name

(3-fluoroazetidin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9FN2/c5-4(1-6)2-7-3-4/h7H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTQBFXXUVPCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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